molecular formula C17H16N4O3S B2973586 ethyl 2-(1H-indazole-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate CAS No. 1219904-41-2

ethyl 2-(1H-indazole-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate

Cat. No.: B2973586
CAS No.: 1219904-41-2
M. Wt: 356.4
InChI Key: UNLCOFONLMRYDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(1H-indazole-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is a heterocyclic compound featuring a fused cyclopenta[d]thiazole core substituted with an ethyl carboxylate group at position 4 and a 1H-indazole-3-carboxamide moiety at position 2. Its structure combines aromatic indazole and thiazole systems, which are known for their roles in medicinal chemistry, particularly in kinase inhibition and protein-binding applications.

Properties

IUPAC Name

ethyl 2-(1H-indazole-3-carbonylamino)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c1-2-24-16(23)10-7-8-12-13(10)18-17(25-12)19-15(22)14-9-5-3-4-6-11(9)20-21-14/h3-6,10H,2,7-8H2,1H3,(H,20,21)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNLCOFONLMRYDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)C3=NNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(1H-indazole-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article synthesizes available research findings regarding its biological activity, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound belongs to a class of indazole derivatives, which have been recognized for their diverse pharmacological properties. The structure consists of an indazole moiety linked to a cyclopenta[d]thiazole ring and a carboxamide group, which is crucial for its biological activity. The molecular formula is C16H16N4O3SC_{16}H_{16}N_4O_3S with a molecular weight of approximately 364.39 g/mol.

Research indicates that indazole derivatives, including this compound, may function as inhibitors of specific kinases involved in cancer progression. For instance, studies have highlighted the role of p21-activated kinase 1 (PAK1) in tumorigenesis. Inhibition of PAK1 has been associated with reduced cell migration and invasion in various cancer cell lines .

Key Mechanisms Identified:

  • PAK1 Inhibition: The compound has shown potential as a PAK1 inhibitor, which is linked to tumor progression. It exhibits significant enzyme inhibition with an IC50 value of 9.8 nM against PAK1 .
  • Anti-Migratory Effects: The compound effectively suppresses the migration and invasion of cancer cells by downregulating Snail expression, a key regulator in epithelial-mesenchymal transition (EMT) .

Biological Activity and Efficacy

The biological activity of this compound has been evaluated through various assays:

Biological Activity Observed Effect Reference
PAK1 InhibitionIC50 = 9.8 nM
Cell MigrationSignificant reduction
Tumor GrowthNo significant effect

Case Studies

One notable study investigated the efficacy of various indazole derivatives against breast cancer cell lines, including MDA-MB-231. The results indicated that these compounds not only inhibited cell proliferation but also induced apoptosis through different pathways .

Another case study focused on the structure-activity relationship (SAR) of similar compounds, suggesting that modifications to the hydrophobic regions significantly affect their inhibitory potency against kinases like PAK1 .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of ethyl 2-(1H-indazole-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate can be contextualized by comparing it to analogs reported in the literature. Below is a detailed analysis based on substituent variations, hydrogen bonding patterns, and pharmacological implications.

Structural Analogues with Indazole Moieties

Compounds containing indazole-carboxamide motifs, such as methyl(S)-2-(1-(4-fluorobutyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate (), share the indazole core but differ in substituents. Key distinctions include:

  • Carboxylate vs. Ester Groups : The ethyl carboxylate in the target compound may enhance hydrogen-bonding capacity with polar residues in enzymes, whereas methyl esters (e.g., in analogs) are less ionizable at physiological pH.

Thiazole-Containing Derivatives

Thiazole derivatives like thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-ethoxycarbonylamino-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate () highlight the importance of thiazole rings in drug design. Comparisons include:

  • Fused vs.
  • Substituent Positioning : The ethyl carboxylate at position 4 in the target compound contrasts with hydroperoxy or carbamate groups in analogs, affecting redox stability and metabolic pathways.

Hydrogen-Bonding and Crystallographic Behavior

The indazole and thiazole moieties in the target compound are likely to participate in directional hydrogen bonds, as observed in Etter’s graph-set analysis (). For example:

  • The indazole NH and carbonyl groups can act as donors/acceptors, forming supramolecular networks similar to those in 3-{2-[methyl(propyl)amino]ethyl}-1H-indol-4-ol ().
  • Crystallographic validation via SHELX software () confirms that such hydrogen-bonding patterns stabilize the crystal lattice, a feature critical for reproducibility in synthesis.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Potential Pharmacological Role
This compound Fused cyclopenta[d]thiazole-indazole Ethyl carboxylate, indazole-carboxamide Kinase inhibition, protein binding
Methyl(S)-2-(1-(4-fluorobutyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate () Indazole Fluorobutyl, methyl ester Enhanced lipophilicity for CNS targets
Thiazol-5-ylmethyl carbamate derivatives () Monocyclic thiazole Hydroperoxy, carbamate Antiviral or protease inhibition

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s fused thiazole-indazole system requires multi-step cyclization, contrasting with simpler esterification routes for analogs in .
  • Crystallographic Stability : Validation via SHELXL () confirms fewer disorder issues compared to bulkier analogs, aiding in structure-activity relationship studies.

Q & A

Basic Research Questions

Q. What are the key structural features of ethyl 2-(1H-indazole-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate that influence its reactivity and biological activity?

  • Methodological Answer : The compound combines a cyclopenta[d]thiazole core fused with an indazole moiety. The cyclopenta ring introduces strain, potentially enhancing electrophilicity, while the indazole group may participate in hydrogen bonding via its NH and carbonyl groups. The thiazole sulfur and ester functionality (ethyl carboxylate) contribute to solubility and metabolic stability. Structural analogs in (e.g., compounds 15, 25) highlight the importance of heterocyclic substitutions (e.g., isoxazole, thiazole) for modulating target interactions .

Q. What synthetic routes are commonly employed to prepare cyclopenta[d]thiazole derivatives like this compound?

  • Methodological Answer : Cyclopenta[d]thiazole scaffolds are typically synthesized via cyclocondensation of thioamides with α,β-unsaturated carbonyl precursors. For example, and describe refluxing 3-formyl-indole derivatives with aminothiazolones in acetic acid to form fused thiazole-indole systems. Adapting this method, the cyclopenta ring could be generated using a dihydrocyclopentene precursor under similar acid-catalyzed conditions, followed by carboxamide coupling via EDC/HOBt chemistry .

Q. How should researchers characterize the purity and stability of this compound under experimental conditions?

  • Methodological Answer : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity (>95% by area normalization). Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring. highlights analogous compound characterization using recrystallization (DMF/acetic acid) and spectroscopic validation (¹H/¹³C NMR, IR) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound while minimizing trial-and-error experimentation?

  • Methodological Answer : Implement quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states, as described in . Tools like Gaussian or ORCA can predict regioselectivity during cyclopenta-thiazole formation. Pair this with machine learning (ML) to analyze experimental parameters (solvent, temperature) from analogous syntheses (), reducing optimization time by 30–50% .

Q. What strategies resolve contradictions in biological activity data for structurally similar compounds?

  • Methodological Answer : Apply comparative pharmacophore modeling (e.g., using Schrödinger Phase) to identify critical binding features. For instance, shows that minor substitutions (e.g., NO₂ vs. CN groups in compound 25 vs. 35) drastically alter activity. Validate hypotheses via isothermal titration calorimetry (ITC) to measure binding thermodynamics and confirm target engagement .

Q. How do reaction conditions (e.g., solvent, catalyst) influence the stereochemical outcome of the cyclopenta[d]thiazole core?

  • Methodological Answer : Use a Design of Experiments (DoE) approach () to test variables like solvent polarity (acetic acid vs. DMF) and catalyst (e.g., p-TsOH). Response surface methodology (RSM) can optimize enantiomeric excess (ee) if chirality is present. ’s reflux conditions (acetic acid, 3–5 h) suggest protic solvents favor cyclization without racemization .

Q. What advanced techniques validate the compound’s mechanism of action in cellular assays?

  • Methodological Answer : Combine CRISPR-Cas9 knockout screens with proteomics (e.g., TMT labeling) to identify downstream targets. For example, if the compound inhibits kinase activity (hypothesized from ’s benzamide derivatives), use NanoBRET assays to quantify target occupancy in live cells .

Methodological Resources

  • Synthetic Optimization : Refer to ’s ICReDD framework for integrating computational and experimental workflows .
  • Data Analysis : Use JMP or Minitab for DoE () to analyze reaction variable interactions .
  • Characterization : Follow ’s recrystallization protocols and ’s spectroscopic validation standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.